molecular formula C12H20O2 B11743037 (E)-2-Hexenyl (Z)-3-hexenoate

(E)-2-Hexenyl (Z)-3-hexenoate

Cat. No.: B11743037
M. Wt: 196.29 g/mol
InChI Key: JNQWJWVBGRTRTA-MKKAVFGOSA-N
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Description

(E)-2-Hexenyl (Z)-3-hexenoate is an organic compound characterized by the presence of both E and Z geometric isomers. This compound is a type of ester, which is commonly found in various natural products and synthetic materials. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hexenyl (Z)-3-hexenoate typically involves the esterification reaction between (E)-2-hexenol and (Z)-3-hexenoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hexenyl (Z)-3-hexenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and acids.

Scientific Research Applications

(E)-2-Hexenyl (Z)-3-hexenoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in plant signaling and defense mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-Hexenyl (Z)-3-hexenoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it can act as a signaling molecule in plants, influencing growth and defense responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Hexenyl acetate: Another ester with a similar structure but different functional groups.

    (Z)-3-Hexenyl acetate: Similar in structure but with different geometric isomerism.

    Hexyl acetate: A related ester with a different carbon chain length.

Uniqueness

(E)-2-Hexenyl (Z)-3-hexenoate is unique due to its specific combination of E and Z isomers, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industries, where specific isomeric forms are often desired for their characteristic scents.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(E)-hex-2-enyl] (Z)-hex-3-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h6-9H,3-5,10-11H2,1-2H3/b8-6-,9-7+

InChI Key

JNQWJWVBGRTRTA-MKKAVFGOSA-N

Isomeric SMILES

CCC/C=C/COC(=O)C/C=C\CC

Canonical SMILES

CCCC=CCOC(=O)CC=CCC

Origin of Product

United States

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